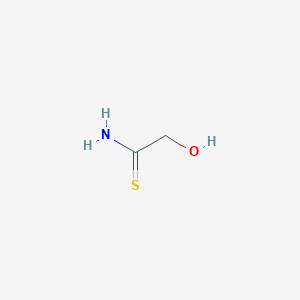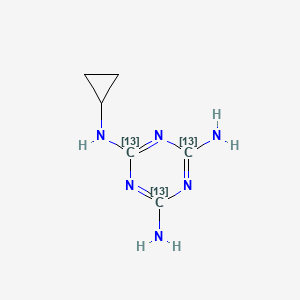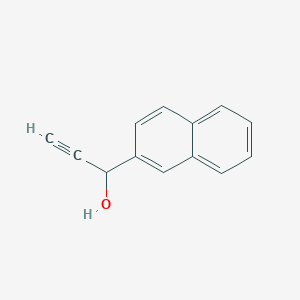
1-(2-Naphthyl)-2-propyn-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “1-(2-Naphthyl)-2-propyn-1-ol” has been explored in various studies. For instance, 2-naphthol has been used as a starting material in the synthesis of diverse N/O-containing heterocyclic frameworks . Another study reported the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate, which could potentially be adapted for the synthesis of "this compound" .Aplicaciones Científicas De Investigación
Polymerization and Material Properties
1-(2-Naphthyl)-2-propyn-1-ol is involved in polymerization processes. For example, 1-(1-Naphthyl)-1-propyne, a compound with a similar structure, polymerizes in the presence of NbCl5–cocatalyst systems to create high-yield polymers. These polymers exhibit higher onset temperatures for weight loss and greater oxygen permeability compared to poly(1-phenyl-1-propyne), indicating improved thermal stability and potential utility in materials science (Kouzai, Masuda, & Higashimura, 1995).
Catalysis and Chemical Synthesis
The compound is also relevant in catalytic processes. For instance, catalytic oxidation with PtCl(2)/CO/H(2)O and PEt(3)AuCl/H(2)O(2) has been used for cyclizing similar structures to naphthyl aldehydes and ketones. This illustrates its potential in synthesizing complex organic compounds (Taduri, Sohel, Cheng, Lin, & Liu, 2007).
Formation of Fluorescent Compounds
The compound plays a role in the formation of fluorescent derivatives. 1,1-Disubstituted 3-aryl-2-propyn-1-ols undergo homocoupling to yield 2-hydroxymethyl-(E)-enynes, which on cyclization afford fluorescent 2,3-dihydrofuran derivatives. This indicates its utility in creating fluorescent compounds for various applications (Funayama, Satoh, & Miura, 2005).
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, the (1-naphthyl)propargyl group serves as a useful protecting group in stereoselective glycosylation, a key process in drug synthesis. This group can be easily cleaved, suggesting its utility in complex pharmaceutical syntheses (Crich & Wu, 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-naphthalen-2-ylprop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAIKLOFKVUBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


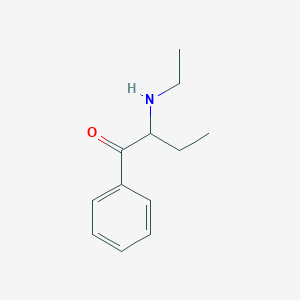
![dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B3339947.png)

![2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B3339970.png)

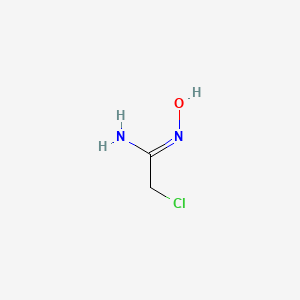

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B3339988.png)
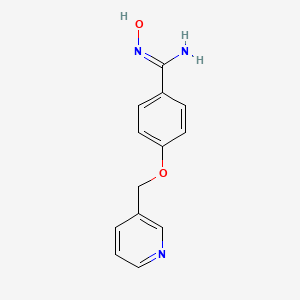
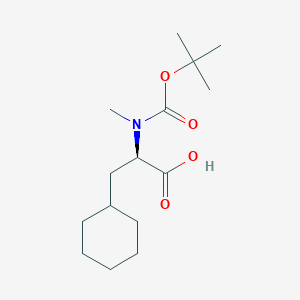
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B3340010.png)
![(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile;hydrochloride](/img/structure/B3340025.png)
